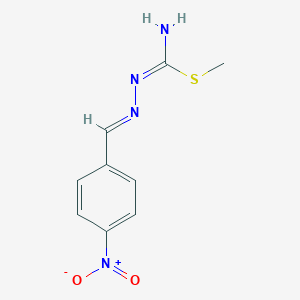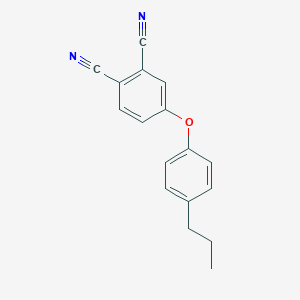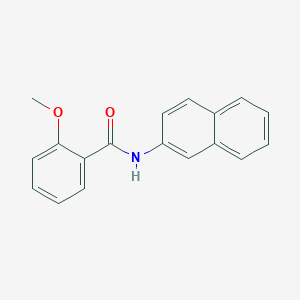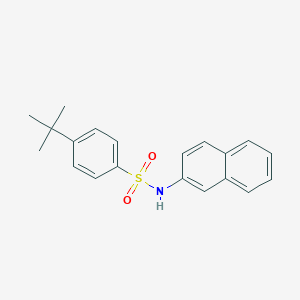
methyl N'-{4-nitrobenzylidene}hydrazonothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamimidothioates, which are derivatives of thiourea and isothiourea. These compounds are of significant interest due to their applications in various fields such as organic synthesis, pharmacology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves the reaction of hetero-substituted allenes with aliphatic, cycloaliphatic, and aromatic isothiocyanates. This reaction is usually carried out under electron impact (70 eV) and chemical ionization conditions using methane as the reactant gas . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it likely binds to the active site of the enzyme, preventing the production of nitric oxide. Similarly, its anticancer properties may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(3-substituted thiophen-2-yl)carbamimidothioates: These compounds share a similar core structure but differ in the substituents attached to the thiophene ring.
N-[(E)-(4-nitrophenyl)methylidene]-N-{4-[(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine: This compound has a similar nitrophenylmethylideneamino group but differs in the overall structure and functional groups.
Uniqueness
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H10N4O2S |
|---|---|
Molekulargewicht |
238.27g/mol |
IUPAC-Name |
methyl N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C9H10N4O2S/c1-16-9(10)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12)/b11-6+ |
InChI-Schlüssel |
PSZJYHCMUWEZJY-IZZDOVSWSA-N |
SMILES |
CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N |
Isomerische SMILES |
CS/C(=N\N=C\C1=CC=C(C=C1)[N+](=O)[O-])/N |
Kanonische SMILES |
CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390055.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B390056.png)
![4-tert-butyl-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide](/img/structure/B390058.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chlorobenzyl)butanamide](/img/structure/B390060.png)
![4-[2-(2-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390062.png)


![N-(3-bromophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B390065.png)

![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B390070.png)
![N-{4-[N-(benzylsulfonyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B390071.png)
![N-{4-[(1E)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B390072.png)
![N'-{1-[(4-tert-butylphenyl)sulfonyl]-2,2,6,6-tetramethyl-4-piperidinylidene}-3-nitro-4-methylbenzenesulfonohydrazide](/img/structure/B390073.png)
![(1E,2E)-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]hydrazine](/img/structure/B390076.png)
